molecular formula C11H18 B8786818 5-butyl-2-norbornene CAS No. 22094-81-1

5-butyl-2-norbornene

Cat. No.: B8786818
CAS No.: 22094-81-1
M. Wt: 150.26 g/mol
InChI Key: YSWATWCBYRBYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-butyl-2-norbornene is a bicyclic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring. This compound is part of the norbornene family and is known for its stability and reactivity, making it a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-norbornene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with a suitable butyl-substituted dienophile under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the cycloaddition reactions required to form the bicyclic structure. Additionally, continuous flow reactors are sometimes used to maintain optimal reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

5-butyl-2-norbornene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-butyl-2-norbornene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-butyl-2-norbornene involves its ability to undergo various chemical transformations due to its strained bicyclic structure. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-butyl-2-norbornene is unique due to its butyl substitution, which imparts distinct physical and chemical properties. This substitution can influence the compound’s reactivity, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

22094-81-1

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

5-butylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C11H18/c1-2-3-4-10-7-9-5-6-11(10)8-9/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

YSWATWCBYRBYBO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC2CC1C=C2

Related CAS

26935-77-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.